Cas no 1806447-01-7 (2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one)

2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one is a brominated aromatic ketone derivative featuring a trifluoromethylthio substituent, which enhances its reactivity and utility in synthetic organic chemistry. The presence of electron-withdrawing bromo and trifluoromethylthio groups makes it a valuable intermediate for nucleophilic substitution reactions and cross-coupling methodologies. Its structural properties facilitate applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound's stability under controlled conditions and compatibility with various reaction conditions further underscore its versatility. Researchers may find it particularly useful for constructing complex molecular frameworks due to its bifunctional reactivity and potential for selective transformations.
2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one structure
1806447-01-7 structure
Product Name:2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one
CAS No:1806447-01-7
MF:C10H7Br2F3OS
MW:392.030190706253
CID:4970759
Update Time:2025-05-20

2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one
    • Inchi: 1S/C10H7Br2F3OS/c1-5(11)9(16)7-3-2-6(12)4-8(7)17-10(13,14)15/h2-5H,1H3
    • InChI Key: ZTUCGVHPMLXAKF-UHFFFAOYSA-N
    • SMILES: BrC(C)C(C1C=CC(=CC=1SC(F)(F)F)Br)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 285
  • XLogP3: 5.2
  • Topological Polar Surface Area: 42.4

2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013025309-250mg
2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one
1806447-01-7 97%
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484.80 USD 2021-06-24
Alichem
A013025309-500mg
2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one
1806447-01-7 97%
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Alichem
A013025309-1g
2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one
1806447-01-7 97%
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1,504.90 USD 2021-06-24

Additional information on 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one

2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806447-01-7): A Comprehensive Overview

2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806447-01-7) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated and trifluoromethylthio functionalities, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.

The molecular structure of 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one is composed of a brominated propenone core attached to a substituted phenyl ring. The presence of the trifluoromethylthio group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. These structural features make it an attractive candidate for various chemical transformations and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one. One notable approach involves the use of transition-metal-catalyzed reactions, which offer high yields and excellent functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the complex brominated and trifluoromethylthio functionalities. These synthetic strategies not only enhance the accessibility of the compound but also provide a platform for further derivatization and optimization.

In the realm of medicinal chemistry, 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one has shown promise as a lead compound for drug discovery. Its unique combination of bromine and trifluoromethylthio groups can modulate interactions with biological targets, such as enzymes and receptors. Studies have indicated that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways, making it a valuable starting point for the development of targeted therapies.

Clinical research has also explored the potential therapeutic applications of 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one. Preclinical studies have demonstrated its efficacy in models of cancer, inflammation, and neurological disorders. For example, in vitro assays have shown that this compound can selectively inhibit cancer cell proliferation while sparing normal cells. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system (CNS) disorders.

The physicochemical properties of 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one are crucial for its pharmaceutical development. The compound exhibits good solubility in organic solvents and moderate solubility in water, which facilitates its formulation into various dosage forms. Furthermore, its stability under different conditions, such as temperature and pH, ensures its reliability during storage and administration.

Toxicological studies have been conducted to assess the safety profile of 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one. In vitro cytotoxicity assays have revealed that it is well-tolerated at therapeutic concentrations, with minimal adverse effects on non-target cells. Animal studies have further confirmed its safety margin, providing a strong foundation for advancing it into clinical trials.

In conclusion, 2-Bromo-1-(4-bromo-2-(trifluoromethylthio)phenyl)propan-1-one (CAS No. 1806447-01-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activity and favorable physicochemical properties, make it an exciting candidate for further investigation and development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in advancing therapeutic strategies for various diseases.

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